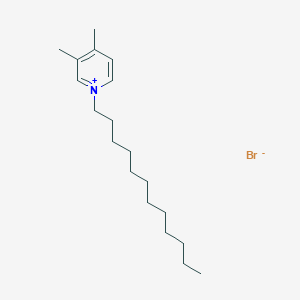
3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione is an organic compound with a complex structure that includes a pyrrole ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridinecarboxaldehyde with 3,4-dimethylpyrrole-2,5-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole and pyridine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole and pyridine rings.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the pyrrole and pyridine rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce fully hydrogenated pyrrole and pyridine compounds.
科学的研究の応用
3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism by which 3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3,4-Dimethylpyrrole-2,5-dione
- 6-Methyl-2-pyridinecarboxaldehyde
- 1-(6-Methylpyridin-2-yl)-1H-pyrrole-2,5-dione
Uniqueness
3,4-Dimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione is unique due to the combination of its pyrrole and pyridine rings, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that may not be possible with simpler compounds.
特性
CAS番号 |
61321-91-3 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
3,4-dimethyl-1-(6-methylpyridin-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H12N2O2/c1-7-5-4-6-10(13-7)14-11(15)8(2)9(3)12(14)16/h4-6H,1-3H3 |
InChIキー |
KJTVWIRMSVLQDN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)N2C(=O)C(=C(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
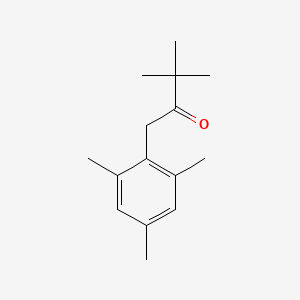
![Bicyclo[4.3.2]undec-10-ene](/img/structure/B14586957.png)
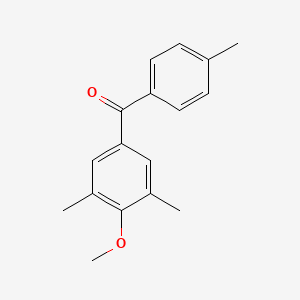

![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)

![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
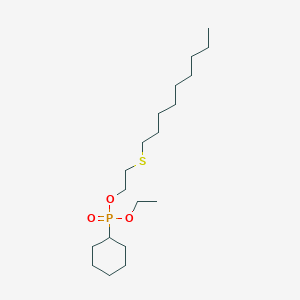
![3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14587020.png)

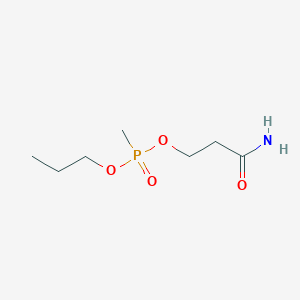
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
